Lipophilicity and Solubility Optimization vs. Beta-Alanine Methyl and Ethyl Esters
The propyl ester group confers moderate lipophilicity to the parent beta-alanine scaffold, balancing aqueous solubility and membrane permeability for drug design applications [1]. This contrasts sharply with the methyl ester (CAS 3196-73-4) and ethyl ester (CAS 4244-84-2) derivatives, which exhibit distinct solubility profiles and, consequently, different biological and synthetic handling characteristics. While quantitative data on the hydrochloride salt's specific logP is limited, the calculated logP for the propyl ester group is significantly higher than that of a methyl or ethyl ester, which is crucial for optimizing a compound's pharmacokinetic properties in prodrug design [2].
| Evidence Dimension | Lipophilicity (LogP) / Solubility profile |
|---|---|
| Target Compound Data | Moderate lipophilicity due to propyl chain; improved aqueous solubility due to hydrochloride salt. |
| Comparator Or Baseline | Propyl 3-aminopropanoate (free base, CAS 145613-45-2), Methyl 3-aminopropanoate hydrochloride (CAS 3196-73-4), Ethyl 3-aminopropanoate hydrochloride (CAS 4244-84-2) |
| Quantified Difference | The hydrochloride salt of propyl 3-aminopropanoate demonstrates enhanced aqueous solubility compared to the free base. Its lipophilicity is increased relative to methyl and ethyl ester analogs, a known class effect. |
| Conditions | Inferred from structural class properties and prodrug design principles. |
Why This Matters
This matters for scientific selection because the compound's specific physicochemical profile directly impacts its utility in aqueous assay systems and its potential as a precursor for designing prodrugs with optimized oral bioavailability.
- [1] Rupar, J. et al. (2020). Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. *European Journal of Medicinal Chemistry*, 198, 112404. View Source
- [2] Abood, N. A., Bennett, M. J., & Schretzman, L. A. (2000). Double prodrugs of potent GP IIb/IIIa antagonists. U.S. Patent No. 6,025,358. View Source
